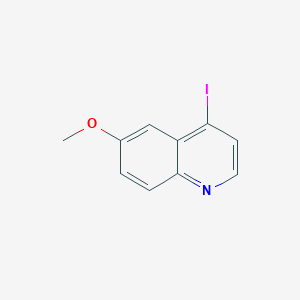
4-Iodo-6-methoxyquinoline
Übersicht
Beschreibung
4-Iodo-6-methoxyquinoline is a synthetic organic compound that belongs to the quinoline family. It is characterized by the presence of an iodine atom at the fourth position and a methoxy group at the sixth position on the quinoline ring. This compound has a molecular formula of C10H8INO and a molecular weight of 285.08 g/mol . Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Wissenschaftliche Forschungsanwendungen
4-Iodo-6-methoxyquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe in biological studies to investigate enzyme interactions and cellular processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
4-Iodo-6-methoxyquinoline is a derivative of quinoline, a class of compounds known for their wide range of applications in medicinal and synthetic organic chemistry . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes at the molecular and cellular levels . The iodine atom in this compound could potentially enhance its reactivity, allowing it to form bonds with target molecules more readily .
Biochemical Pathways
For instance, some quinolines exhibit antibacterial, antineoplastic, and antiviral activities .
Result of Action
Given the known activities of quinoline derivatives, it is plausible that this compound could have similar effects, such as inhibiting certain enzymes or exhibiting antibacterial activity .
Biochemische Analyse
Biochemical Properties
4-Iodo-6-methoxyquinoline plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. The iodine atom in the compound can form halogen bonds with electron-rich sites on biomolecules, while the methoxy group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes and proteins, potentially leading to inhibition or activation of biochemical pathways. For example, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates, including drugs and endogenous compounds .
Cellular Effects
The effects of this compound on cellular processes are diverse and can vary depending on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the activity of mitogen-activated protein kinases (MAPKs), which are critical regulators of cell growth, differentiation, and apoptosis. Additionally, the compound can affect the expression of genes involved in oxidative stress responses and metabolic pathways, thereby altering cellular function and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. The iodine atom can form halogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Furthermore, the methoxy group can enhance the compound’s binding affinity through hydrogen bonding and other polar interactions. These binding interactions can result in changes in enzyme activity, receptor signaling, and gene expression, ultimately influencing cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-methoxyquinoline typically involves the iodination of 6-methoxyquinoline. One common method is the Sandmeyer reaction, where 6-methoxyquinoline is first diazotized and then treated with potassium iodide to introduce the iodine atom at the fourth position . Another method involves the direct iodination of 6-methoxyquinoline using iodine and a suitable oxidizing agent such as nitric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or direct iodination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodo-6-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.
Major Products:
Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.
Oxidation Reactions: Products include quinoline N-oxides and other oxidized derivatives.
Reduction Reactions: Products include tetrahydroquinoline derivatives.
Vergleich Mit ähnlichen Verbindungen
6-Methoxyquinoline: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Iodoquinoline: Lacks the methoxy group, affecting its solubility and reactivity.
4-Iodo-7-methoxyquinoline: Similar structure but with the methoxy group at the seventh position, leading to different reactivity and applications.
Uniqueness: 4-Iodo-6-methoxyquinoline is unique due to the specific positioning of the iodine and methoxy groups, which confer distinct chemical properties and biological activities.
Eigenschaften
IUPAC Name |
4-iodo-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLXYZOTINRMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590624 | |
| Record name | 4-Iodo-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876492-00-1 | |
| Record name | 4-Iodo-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl [2-amino-2-(2,4-dichlorophenyl)ethyl]carbamate](/img/structure/B1627157.png)
![tert-Butyl [2-amino-2-(2-iodophenyl)ethyl]carbamate](/img/structure/B1627158.png)
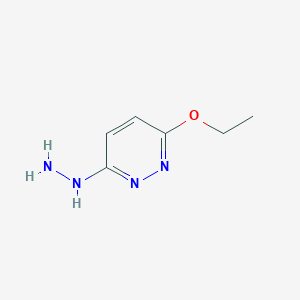
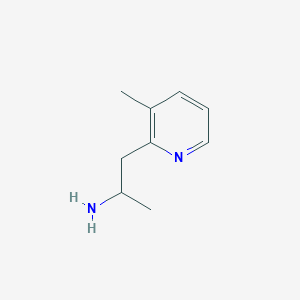
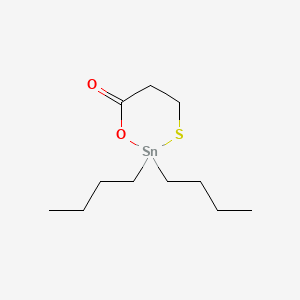




![Ethyl 8-oxo-5,8-dihydropyrido[2,3-b]pyrazine-7-carboxylate](/img/structure/B1627172.png)

![3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol](/img/structure/B1627175.png)
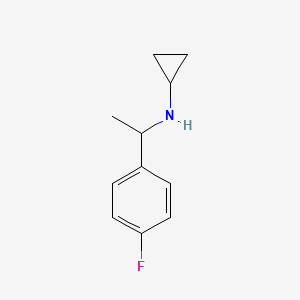
![N-[2-(aminomethyl)phenyl]Methanesulfonamide](/img/structure/B1627179.png)
